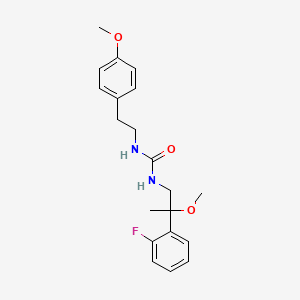
1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a critical role in the regulation of cell division. MLN8054 has been shown to have potential as an anticancer agent, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Polyureas
Polyureas derived from monomers like 4-(4′-Methoxyphenyl)urazole (MPU) have been synthesized and characterized, showing inherent viscosities indicative of their potential utility in polymer science. These compounds are characterized using techniques such as IR, 1H-NMR, and TGA, suggesting their application in developing novel materials with specific physical properties (Mallakpour, Hajipour, & Raheno, 2002).
Fluorescent Probes for Detection
N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea exhibits strong solvatochromism, affecting its fluorescence properties based on solvent interaction. This characteristic enables its use as a fluorescent probe for detecting analytes like carboxylic acids, alcohols, and fluoride ions, showcasing the compound's role in analytical chemistry and sensor technology (Bohne, Ihmels, Waidelich, & Chang, 2005).
Molecular Structure and Interaction Studies
Studies on molecular structure, such as the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, shed light on the synthesis of substituted products and offer insights into the reactivity and potential applications of these compounds in organic synthesis (Smith, El‐Hiti, & Alshammari, 2013).
Anion Recognition and Interaction
Research into urea-fluoride interactions reveals insights into hydrogen bonding and potential proton transfer mechanisms. Such studies are significant for understanding the complex interactions in molecular recognition and the development of sensing applications (Boiocchi et al., 2004).
Propiedades
IUPAC Name |
1-[2-(2-fluorophenyl)-2-methoxypropyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3/c1-20(26-3,17-6-4-5-7-18(17)21)14-23-19(24)22-13-12-15-8-10-16(25-2)11-9-15/h4-11H,12-14H2,1-3H3,(H2,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPLILBPSRIJDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCC1=CC=C(C=C1)OC)(C2=CC=CC=C2F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

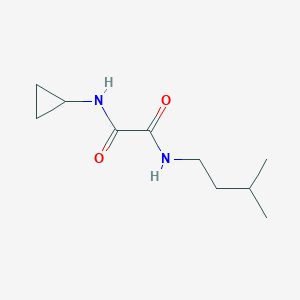
![N'-[(2E)-3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide](/img/structure/B2401074.png)
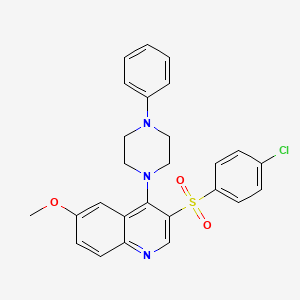
![2-methyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2401080.png)
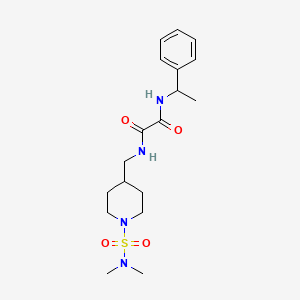

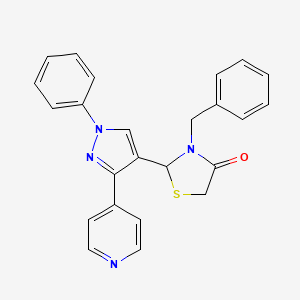
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid](/img/structure/B2401087.png)
![2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2401088.png)


![1-(4-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2401091.png)

